molecular formula C18H18N6O2 B14809606 N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-phenylurea

N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-phenylurea

Cat. No.: B14809606
M. Wt: 350.4 g/mol
InChI Key: XAVPMMOTFNOEMA-UHFFFAOYSA-N
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Description

(1E)-1-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-phenylurea is a complex organic compound with a unique structure that includes a quinazoline ring, a methoxy group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-phenylurea typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-methoxy-4-methylquinazoline-2-amine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

For large-scale production, the synthesis may be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The use of catalysts and automated systems can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and various substituted quinazoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1E)-1-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1E)-1-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to interfere with signaling pathways that regulate cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-phenylurea: Unique due to its specific quinazoline and phenylurea structure.

    6-Methoxy-4-methylquinazoline-2-amine: A precursor in the synthesis of the target compound, with similar structural features but lacking the phenylurea moiety.

    Phenyl isocyanate: Another precursor, used in the synthesis of various urea derivatives.

Uniqueness

The uniqueness of (1E)-1-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-phenylurea lies in its combined structural features, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

1-[(E)-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]-3-phenylurea

InChI

InChI=1S/C18H18N6O2/c1-11-14-10-13(26-2)8-9-15(14)22-17(20-11)23-16(19)24-18(25)21-12-6-4-3-5-7-12/h3-10H,1-2H3,(H4,19,20,21,22,23,24,25)

InChI Key

XAVPMMOTFNOEMA-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C=C(C=CC2=NC(=N1)/N=C(\N)/NC(=O)NC3=CC=CC=C3)OC

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)N=C(N)NC(=O)NC3=CC=CC=C3)OC

Origin of Product

United States

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